4-(Aminomethyl)-2,6-dimethylaniline
CAS No.: 917388-67-1
Cat. No.: VC3248164
Molecular Formula: C9H14N2
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 917388-67-1 |
---|---|
Molecular Formula | C9H14N2 |
Molecular Weight | 150.22 g/mol |
IUPAC Name | 4-(aminomethyl)-2,6-dimethylaniline |
Standard InChI | InChI=1S/C9H14N2/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4H,5,10-11H2,1-2H3 |
Standard InChI Key | DDWHVGXUKKJOMM-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1N)C)CN |
Canonical SMILES | CC1=CC(=CC(=C1N)C)CN |
Introduction
Basic Properties and Identification
4-(Aminomethyl)-2,6-dimethylaniline is an organic compound with a molecular formula of C9H14N2 and a molecular weight of 150.22 g/mol. Its structure consists of an aminomethyl group (-CH2NH2) attached to a dimethylaniline core, specifically with methyl groups at positions 2 and 6 of the aromatic ring. This compound is characterized by the presence of two amine functional groups: a primary amine (-NH2) directly attached to the aromatic ring and another primary amine at the end of the aminomethyl group.
The table below summarizes the key identifiers and properties of 4-(Aminomethyl)-2,6-dimethylaniline:
Property | Value |
---|---|
CAS Registry Number | 917388-67-1 |
IUPAC Name | 4-(aminomethyl)-2,6-dimethylaniline |
Molecular Formula | C9H14N2 |
Molecular Weight | 150.22 g/mol |
Standard InChI | InChI=1S/C9H14N2/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4H,5,10-11H2,1-2H3 |
Standard InChIKey | DDWHVGXUKKJOMM-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1N)C)CN |
Canonical SMILES | CC1=CC(=CC(=C1N)C)CN |
PubChem Compound ID | 45116638 |
Physical and Chemical Characteristics
Synthesis Methods
The synthesis of 4-(Aminomethyl)-2,6-dimethylaniline typically follows a specific pathway involving the reaction of 2,6-dimethylaniline with formaldehyde in the presence of an acid catalyst. This reaction follows the principles of electrophilic aromatic substitution, where the formaldehyde serves as the electrophile attacking the activated aromatic ring.
General Synthetic Route
The synthesis process generally involves the following steps:
-
Reaction of 2,6-dimethylaniline with formaldehyde in acidic conditions
-
Formation of an intermediate hydroxymethyl compound
-
Conversion to the aminomethyl derivative
-
Optional formation of the dihydrochloride salt for stability and ease of handling
This synthetic approach takes advantage of the electron-rich nature of the aromatic ring in 2,6-dimethylaniline, which directs the formaldehyde to the para position relative to the amine group.
Alternative Synthesis Approaches
While the primary synthesis route involves direct reaction with formaldehyde, alternative approaches might involve:
-
Reduction of corresponding nitrile or amide precursors
-
Functional group interconversion from related compounds
-
Protection-deprotection strategies for selective functionalization
These alternative methods could provide more selective synthesis routes depending on the specific application requirements and available starting materials.
Applications and Research Findings
4-(Aminomethyl)-2,6-dimethylaniline has demonstrated versatility across several application domains due to its unique chemical structure and reactivity profile.
Material Science Applications
In material science, 4-(Aminomethyl)-2,6-dimethylaniline may contribute to the development of advanced materials through its ability to form covalent bonds via both amine functional groups. Potential applications include:
-
Polymer cross-linking agents
-
Adhesive components
-
Specialty coatings
-
Composite materials reinforcement
The dimethyl substitution pattern on the aromatic ring can impart specific physical properties to resulting materials, including thermal stability and mechanical strength.
Organic Synthesis Applications
As a precursor in organic synthesis, 4-(Aminomethyl)-2,6-dimethylaniline enables the creation of more complex molecular architectures. Its utility stems from:
-
The differential reactivity of the two amine groups
-
The steric influence of the methyl groups
-
The electronic properties of the substituted aromatic system
-
The potential for selective functionalization
These characteristics make it a valuable intermediate in multi-step synthetic pathways toward complex target molecules.
Comparison with Similar Compounds
Understanding the relationship between 4-(Aminomethyl)-2,6-dimethylaniline and structurally related compounds provides valuable context for its applications and properties.
Structural Analogues
Several structural analogues exist with variations in substitution patterns:
-
4-(Aminomethyl)aniline - lacks the methyl groups at positions 2 and 6
-
2,6-Dimethylaniline - lacks the aminomethyl group at position 4
-
4-(Aminomethyl)-2-methylaniline - has only one methyl group at position 2
The presence or absence of these substituents significantly affects the chemical reactivity, physical properties, and potential applications of these compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume